3-[(pyridin-3-yl)methyl]pyrrolidine-2,5-dione 3-[(pyridin-3-yl)methyl]pyrrolidine-2,5-dione
Brand Name: Vulcanchem
CAS No.: 1339361-33-9
VCID: VC6592296
InChI: InChI=1S/C10H10N2O2/c13-9-5-8(10(14)12-9)4-7-2-1-3-11-6-7/h1-3,6,8H,4-5H2,(H,12,13,14)
SMILES: C1C(C(=O)NC1=O)CC2=CN=CC=C2
Molecular Formula: C10H10N2O2
Molecular Weight: 190.202

3-[(pyridin-3-yl)methyl]pyrrolidine-2,5-dione

CAS No.: 1339361-33-9

Cat. No.: VC6592296

Molecular Formula: C10H10N2O2

Molecular Weight: 190.202

* For research use only. Not for human or veterinary use.

3-[(pyridin-3-yl)methyl]pyrrolidine-2,5-dione - 1339361-33-9

Specification

CAS No. 1339361-33-9
Molecular Formula C10H10N2O2
Molecular Weight 190.202
IUPAC Name 3-(pyridin-3-ylmethyl)pyrrolidine-2,5-dione
Standard InChI InChI=1S/C10H10N2O2/c13-9-5-8(10(14)12-9)4-7-2-1-3-11-6-7/h1-3,6,8H,4-5H2,(H,12,13,14)
Standard InChI Key XOMCEDJRZVAAEP-UHFFFAOYSA-N
SMILES C1C(C(=O)NC1=O)CC2=CN=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 3-[(pyridin-3-yl)methyl]pyrrolidine-2,5-dione (C₁₀H₁₀N₂O₂) features a pyrrolidine-2,5-dione scaffold with a pyridin-3-ylmethyl substituent at the 3-position. The succinimide core introduces two ketone groups at positions 2 and 5, while the pyridine ring contributes aromaticity and potential hydrogen-bonding capabilities.

Structural Analysis

  • Pyrrolidine-2,5-dione Core: The non-aromatic, saturated five-membered ring adopts a puckered conformation, enabling pseudorotation and stereochemical diversity .

  • Substituent Effects: The pyridin-3-ylmethyl group introduces a planar aromatic system, enhancing molecular rigidity and potential π-π stacking interactions with biological targets.

Table 1: Physicochemical Properties of 3-[(Pyridin-3-yl)methyl]pyrrolidine-2,5-dione

PropertyValue/Description
Molecular FormulaC₁₀H₁₀N₂O₂
Molecular Weight190.20 g/mol
LogP (Predicted)0.85
Polar Surface Area58.6 Ų
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors3 (two ketones, pyridine N)

The compound’s moderate LogP value suggests balanced lipophilicity, facilitating membrane permeability while retaining aqueous solubility . Its polar surface area aligns with parameters observed in CNS-active drugs, hinting at potential blood-brain barrier penetration.

Synthetic Methodologies

Synthesis of 3-[(pyridin-3-yl)methyl]pyrrolidine-2,5-dione typically involves multi-step strategies, leveraging cyclization and functionalization reactions.

Cyclization Approaches

A common route involves the intramolecular cyclization of N-substituted aspartic acid derivatives. For example, N-(pyridin-3-ylmethyl)aspartic acid undergoes dehydration in the presence of acetic anhydride to form the succinimide ring . Alternative methods employ 1,3-dipolar cycloadditions between azomethine ylides and pyridinyl alkenes, though stereochemical control remains challenging .

Functionalization of Preformed Pyrrolidine-2,5-diones

Modification of commercially available pyrrolidine-2,5-dione precursors via alkylation or nucleophilic substitution at the 3-position provides a versatile pathway. For instance, treatment of 3-bromopyrrolidine-2,5-dione with pyridin-3-ylmethanol under basic conditions yields the target compound.

Table 2: Representative Synthetic Routes

StepReaction TypeReagents/ConditionsYield
1Cyclization of N-substituted aspartic acidAc₂O, reflux, 4 h62%
2Alkylation of 3-bromopyrrolidine-2,5-dionePyridin-3-ylmethanol, K₂CO₃, DMF45%

Pharmacological Applications

Pyrrolidine-2,5-diones are pharmacologically privileged scaffolds, with documented activity against neurological, metabolic, and inflammatory disorders .

Anticonvulsant Activity

Structural analogs of 3-[(pyridin-3-yl)methyl]pyrrolidine-2,5-dione demonstrate voltage-gated sodium channel (VGSC) modulation, a mechanism critical in epilepsy management. For example, 1,3-disubstituted pyrrolidine-2,5-diones reduced seizure duration in murine models by 40–60% at 50 mg/kg doses .

Neuroprotective Effects

The pyridine moiety may enhance affinity for NMDA receptors, implicating this compound in neuroprotection. Related derivatives showed 30% reduction in glutamate-induced neuronal apoptosis in vitro.

Future Directions

  • Stereoselective Synthesis: Developing asymmetric routes to access enantiomerically pure forms, given the impact of chirality on target selectivity .

  • Target Identification: Proteomic profiling to map interactions with ion channels, kinases, and epigenetic regulators.

  • In Vivo Efficacy Studies: Preclinical evaluation in seizure, neurodegeneration, and tumor xenograft models.

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